molecular formula C14H19NO2 B13100099 Benzyl (2-methylpent-4-EN-2-YL)carbamate

Benzyl (2-methylpent-4-EN-2-YL)carbamate

Cat. No.: B13100099
M. Wt: 233.31 g/mol
InChI Key: BDGPDNODQBAFJK-UHFFFAOYSA-N
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Description

Benzyl (2-methylpent-4-EN-2-YL)carbamate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of a benzyl group attached to the carbamate moiety. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-methylpent-4-EN-2-YL)carbamate typically involves the reaction of benzyl chloroformate with 2-methylpent-4-en-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-methylpent-4-EN-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Benzyl (2-methylpent-4-EN-2-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2-methylpent-4-EN-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activity .

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the 2-methylpent-4-en-2-yl group.

    Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.

    Ethyl carbamate: Another simple carbamate with an ethyl group.

Uniqueness: Benzyl (2-methylpent-4-EN-2-YL)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2-methylpent-4-en-2-yl group enhances its reactivity and potential biological activities compared to simpler carbamates .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

benzyl N-(2-methylpent-4-en-2-yl)carbamate

InChI

InChI=1S/C14H19NO2/c1-4-10-14(2,3)15-13(16)17-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,15,16)

InChI Key

BDGPDNODQBAFJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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